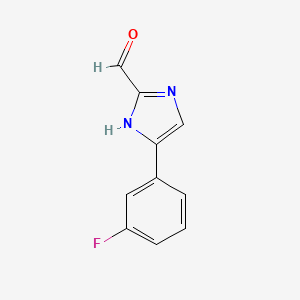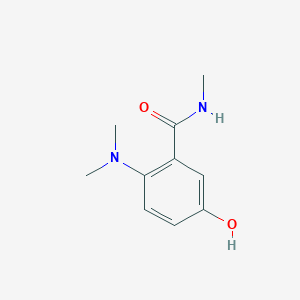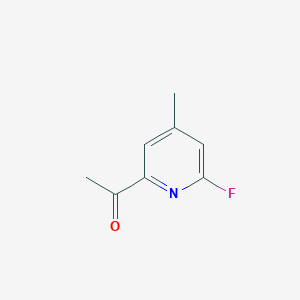
1-(6-Fluoro-4-methylpyridin-2-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Fluoro-4-methylpyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H8FNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 4th position of the pyridine ring, along with an ethanone group attached to the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoro-4-methylpyridin-2-yl)ethanone typically involves the reaction of 6-fluoro-4-methylpyridine with an appropriate acylating agent. One common method is the Friedel-Crafts acylation, where the pyridine derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Fluoro-4-methylpyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form a carboxylic acid derivative.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 1-(6-Fluoro-4-methylpyridin-2-yl)acetic acid.
Reduction: 1-(6-Fluoro-4-methylpyridin-2-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(6-Fluoro-4-methylpyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(6-Fluoro-4-methylpyridin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.
Comparaison Avec Des Composés Similaires
1-(6-Fluoro-4-methylpyridin-2-yl)ethanone can be compared with other pyridine derivatives such as:
1-(6-Fluoropyridin-2-yl)ethanone: Lacks the methyl group at the 4th position.
1-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone: Contains a phenyl group instead of a methyl group.
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone: Contains additional functional groups that alter its chemical properties.
The presence of the fluorine atom and the specific positioning of the methyl group in this compound contribute to its unique chemical behavior and applications.
Propriétés
Formule moléculaire |
C8H8FNO |
|---|---|
Poids moléculaire |
153.15 g/mol |
Nom IUPAC |
1-(6-fluoro-4-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8FNO/c1-5-3-7(6(2)11)10-8(9)4-5/h3-4H,1-2H3 |
Clé InChI |
NVQFVEGOFVFZBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)F)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


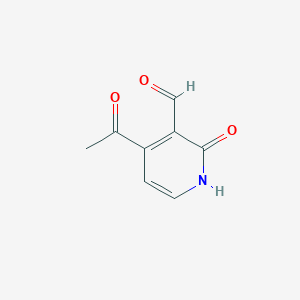

![[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14854182.png)
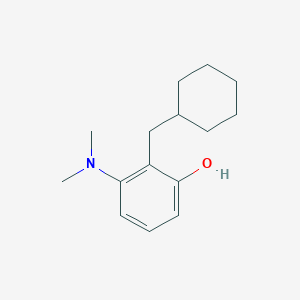

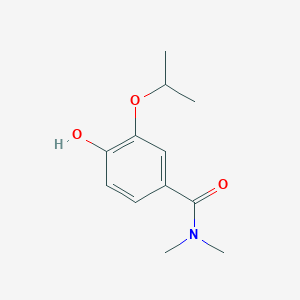
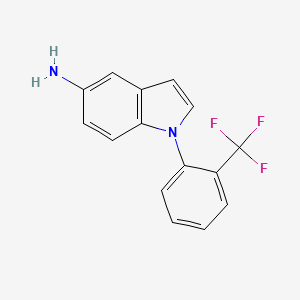
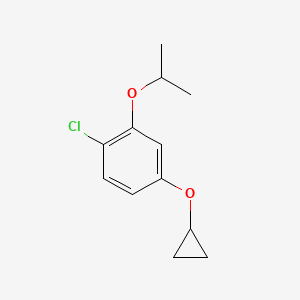
![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14854220.png)
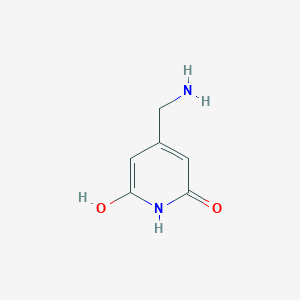
![2,3,3A,4,5,9B-Hexahydro-1H-pyrrolo[3,4-C]isoquinoline](/img/structure/B14854226.png)
